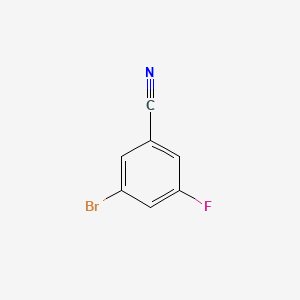

3-Bromo-5-fluorobenzonitrile

Übersicht

Beschreibung

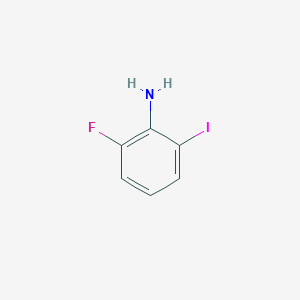

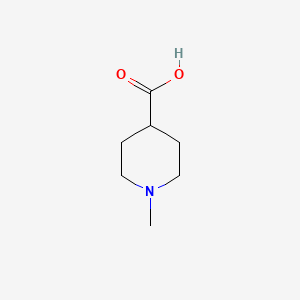

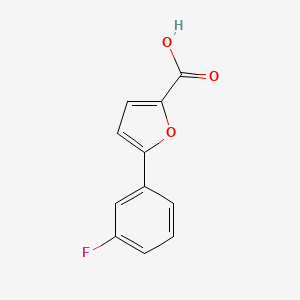

3-Bromo-5-fluorobenzonitrile is a chemical compound with the molecular formula C7H3BrFN . It appears as a white to pale yellow or pale cream solid .

Molecular Structure Analysis

The molecular weight of 3-Bromo-5-fluorobenzonitrile is 200.01 . The InChI code is 1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H . The C–F and C-Br bond lengths are found to be 1.349 and 1.909 Å by B3LYP/6-311++G (d, p), which are 0.006 and 0.025 Å smaller and larger than the experimental value (1.355 and 1.884 Å), respectively .Physical And Chemical Properties Analysis

3-Bromo-5-fluorobenzonitrile is a solid at room temperature . It has a melting point range of 42.0-48.0°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“3-Bromo-5-fluorobenzonitrile” is a useful organic intermediate. It is used in the synthesis of various organic compounds .

Radiotracer Synthesis

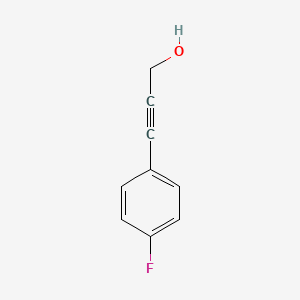

The compound is used in the preparation of the radiotracer “3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile” or “[18F]FPEB”. This radiotracer is a promising PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5) .

PET Imaging

As mentioned above, “3-Bromo-5-fluorobenzonitrile” is used in the synthesis of “[18F]FPEB”, a PET imaging agent. This allows for the imaging of mGluR5 in the brain, which can be useful in various neurological research applications .

Neurological Research

The ability to image mGluR5 in the brain using “[18F]FPEB” can aid in the study of various neurological disorders. This includes conditions such as Alzheimer’s disease, Parkinson’s disease, depression, and anxiety .

Pharmaceutical Research

“3-Bromo-5-fluorobenzonitrile” can be used in the synthesis of pharmaceuticals. While specific drugs using this compound are not mentioned in the search results, the compound’s use in the synthesis of radiotracers suggests potential applications in pharmaceutical research .

Material Science

While not directly related to “3-Bromo-5-fluorobenzonitrile”, similar compounds such as “2-Bromo-5-fluorobenzonitrile” are used in the synthesis of TADF dyes in OLED applications . This suggests potential applications of “3-Bromo-5-fluorobenzonitrile” in material science and electronics.

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar compound, 3-[(18)f]fluoro-5-(2-pyridinylethynyl)benzonitrile, is a promising pet imaging agent for the metabotropic glutamate subtype 5 receptor (mglur5) .

Mode of Action

Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor .

Eigenschaften

IUPAC Name |

3-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADLVSLZPQYXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382585 | |

| Record name | 3-bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluorobenzonitrile | |

CAS RN |

179898-34-1 | |

| Record name | 3-Bromo-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179898-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of 3-Bromo-5-fluorobenzonitrile revealed by spectroscopic analysis?

A1: 3-Bromo-5-fluorobenzonitrile's structure has been investigated using FTIR and FT-Raman spectroscopy. [] These analyses provided insights into the molecule's vibrational modes, which were further corroborated by theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) and B3LYP/6-311++G(d,p) levels of theory. [] This combined approach allowed for a detailed understanding of the compound's vibrational characteristics and confirmed its structural features.

Q2: How is computational chemistry being utilized in research involving 3-Bromo-5-fluorobenzonitrile?

A2: Computational methods play a crucial role in understanding the properties of 3-Bromo-5-fluorobenzonitrile. DFT calculations have been employed to predict its molecular geometry, vibrational frequencies, and infrared and Raman intensities. [] This information helps researchers interpret experimental spectroscopic data and gain a deeper understanding of the compound's behavior at a molecular level. Additionally, computational studies explored the compound's HOMO-LUMO energy gap and its relationship to electronic transitions observed in UV-Vis spectroscopy. []

Q3: Can you describe an efficient synthetic route for 3-Bromo-5-fluorobenzonitrile, particularly highlighting its use as a precursor?

A3: An efficient five-step synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, utilizing 3-Bromo-5-fluorobenzonitrile as a key starting material, has been reported. [, ] The synthesis features a Sonogashira coupling reaction between 3-Bromo-5-fluorobenzonitrile and a specifically designed thiazole derivative. This approach offers a significantly improved yield compared to previous methods and is particularly valuable given the product's role as a precursor for the PET radioligand [18F]SP203. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)